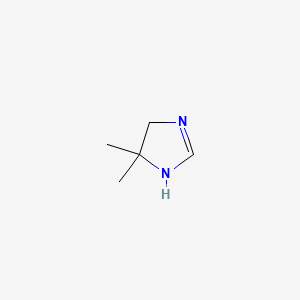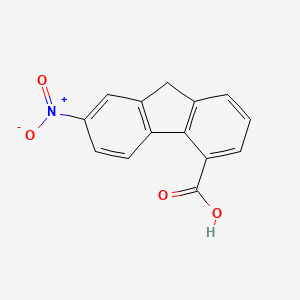
4,4-二甲基-2-咪唑啉
描述
4,4-Dimethyl-2-imidazoline is a heterocyclic organic compound with the molecular formula C5H10N2. It is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, with two methyl groups attached to the carbon at position 4. This compound is known for its versatility and is used in various scientific and industrial applications.
科学研究应用
4,4-Dimethyl-2-imidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用机制
Target of Action
Imidazoline derivatives, a class of novel cationic surfactants, are known to have a wide range of applications
Mode of Action
Imidazoline derivatives are known to have various applications due to their unique chemical structure . The specific interactions between 4,4-Dimethyl-2-imidazoline and its targets, as well as the resulting changes, would require further investigation.
Biochemical Pathways
Imidazoline derivatives are known to be key components in functional molecules used in a variety of applications
生化分析
Biochemical Properties
Imidazoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Imidazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazoline derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Imidazoline derivatives have been shown to have dosage-dependent effects in animal models
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-imidazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-2-methylpropanol with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazoline ring.
Industrial Production Methods: Industrial production of 4,4-Dimethyl-2-imidazoline often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the process.
化学反应分析
Types of Reactions: 4,4-Dimethyl-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazoles.
Reduction: Reduction reactions can convert it into different imidazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Halogenated compounds and strong bases are typical reagents.
Major Products: The major products formed from these reactions include various substituted imidazolines and imidazoles, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Imidazole: A parent compound with a similar ring structure but without the methyl groups.
2-Methylimidazole: Similar structure with a single methyl group at position 2.
4,5-Dimethylimidazole: Contains two methyl groups at positions 4 and 5.
Uniqueness: 4,4-Dimethyl-2-imidazoline is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural uniqueness makes it suitable for specific applications where other imidazole derivatives may not be as effective.
属性
IUPAC Name |
5,5-dimethyl-1,4-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2)3-6-4-7-5/h4H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVABIFHEPZPSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177614 | |
| Record name | 4,4-dimethyl-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-59-1 | |
| Record name | 4,4-dimethyl-2-imidazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-dimethyl-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-2-imidazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine](/img/structure/B1607394.png)


![4-Hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1607399.png)
![3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1607400.png)


